

"Ethyl 4-amino-1-piperidinecarboxylate" CAS number 58859-46-4

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>Ethyl 4-amino-1-piperidinecarboxylate</i>
Cat. No.:	B114688

[Get Quote](#)

An In-depth Technical Guide to **Ethyl 4-amino-1-piperidinecarboxylate**

CAS Number: 58859-46-4 Molecular Formula: C₈H₁₆N₂O₂ Synonyms: 4-Aminopiperidine-1-carboxylic acid ethyl ester, 1-Ethoxycarbonyl-4-piperidinamine, N-Carbethoxy-4-aminopiperidine

This document provides a comprehensive technical overview of **Ethyl 4-amino-1-piperidinecarboxylate**, a versatile building block in modern organic synthesis and medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development and related fields.

Physicochemical and Spectroscopic Data

Ethyl 4-amino-1-piperidinecarboxylate is a colorless to pale yellow liquid under standard conditions.^{[1][2]} Its piperidine ring, featuring both a secondary amine within a carbamate and a primary amine, makes it a valuable bifunctional molecule for constructing more complex chemical entities.^[3]

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Weight	172.23 g/mol	[1] [4] [5]
Density	1.004 g/mL at 25 °C	[1] [6]
Boiling Point	256.5 ± 33.0 °C at 760 mmHg	[2]
Flash Point	78 °C (172.4 °F) - closed cup	[2] [6]
Refractive Index (n _{20/D})	1.483	[1] [6]
Water Solubility	>500 g/L (20 °C)	[7] [8]
pKa (Predicted)	10.09 ± 0.20	[8]

Table 2: Representative Spectroscopic Data

Technique	Type	Expected Chemical Shift / Frequency
¹ H NMR	Ethyl (CH ₃)	~1.25 ppm (triplet)
Piperidine (axial CH ₂)	~1.40-1.55 ppm (multiplet)	
Primary Amine (NH ₂)	~1.50 ppm (broad singlet)	
Piperidine (equatorial CH ₂)	~1.80-1.95 ppm (multiplet)	
Piperidine (CH-N)	~2.70-2.85 ppm (multiplet)	
Piperidine (CH ₂ -NCOO)	~3.90-4.05 ppm (multiplet)	
Ethyl (CH ₂)	~4.12 ppm (quartet)	
¹³ C NMR	Ethyl (CH ₃)	~14.5 ppm
Piperidine (C3, C5)	~33.0 ppm	
Piperidine (C2, C6)	~42.0 ppm	
Piperidine (C4)	~49.5 ppm	
Ethyl (CH ₂)	~60.5 ppm	
Carbonyl (C=O)	~155.8 ppm	
IR Spectroscopy	N-H Stretch (Amine)	3300-3400 cm ⁻¹ (two bands)
C-H Stretch (Aliphatic)	2850-2980 cm ⁻¹	
C=O Stretch (Carbamate)	1680-1700 cm ⁻¹	
N-H Bend (Amine)	1590-1650 cm ⁻¹	
C-N Stretch	1220-1260 cm ⁻¹	

Synthesis and Experimental Protocols

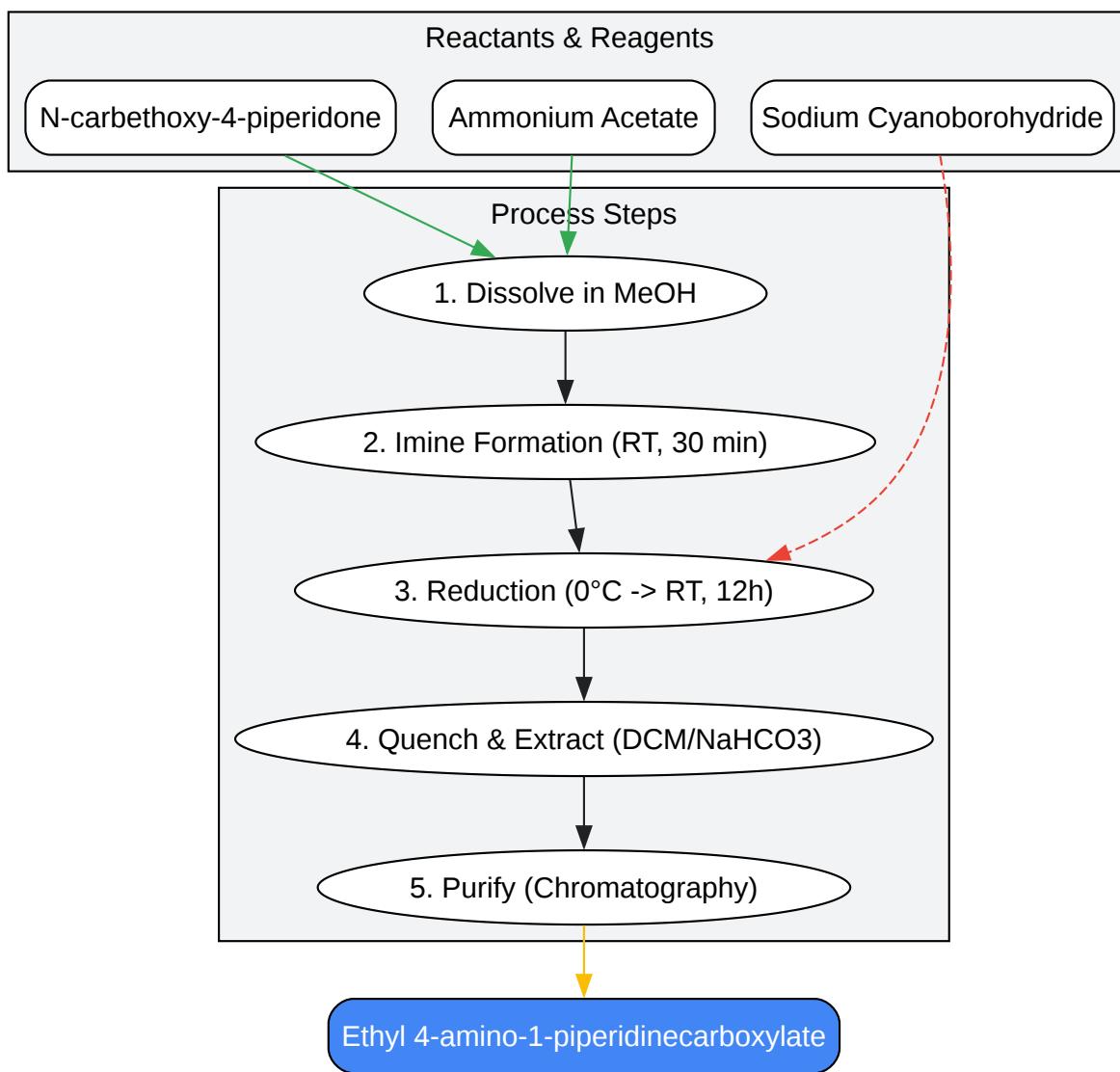
The most common and efficient synthesis of **Ethyl 4-amino-1-piperidinecarboxylate** is through the reductive amination of its corresponding ketone, N-carbethoxy-4-piperidone.

Experimental Protocol 1: Synthesis via Reductive Amination

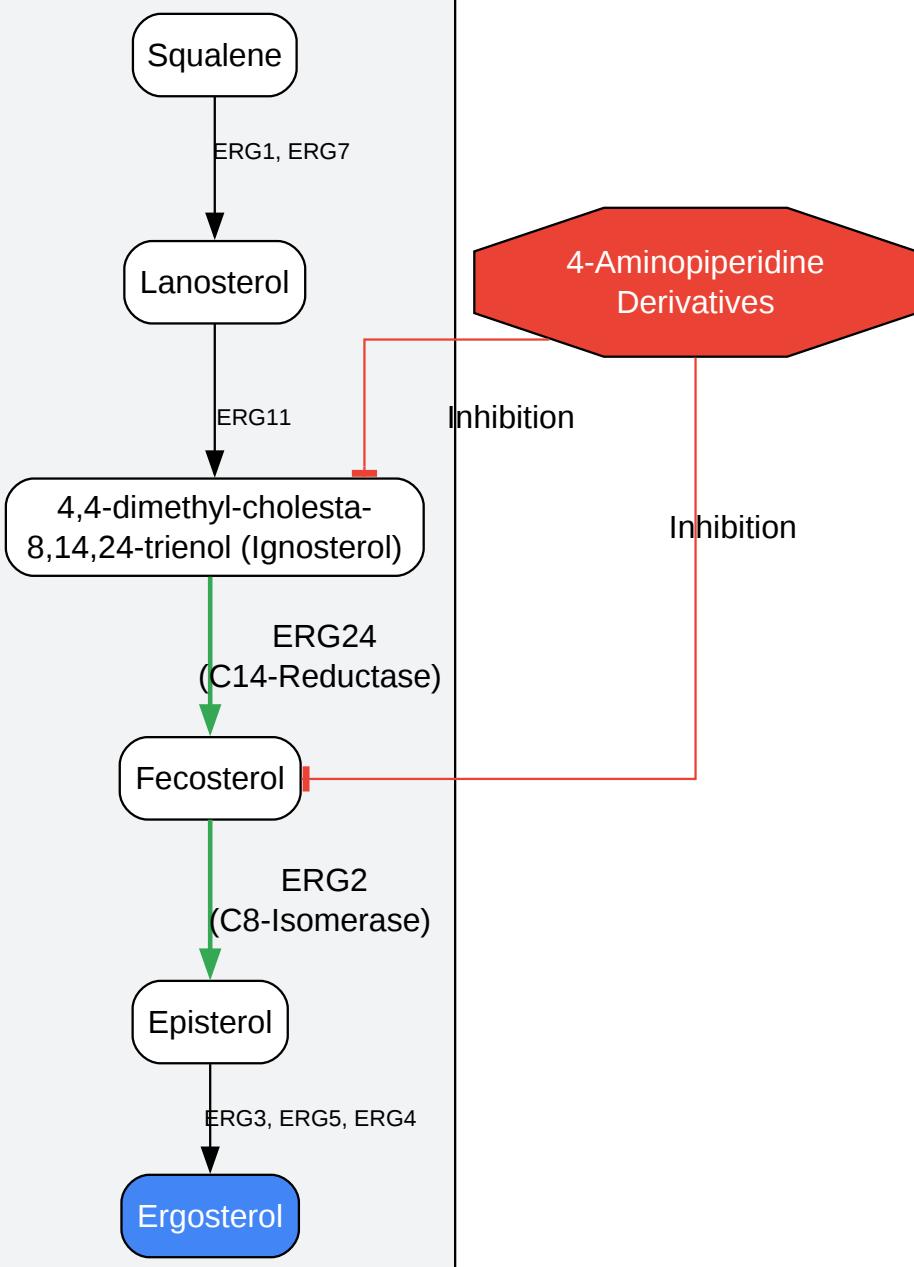
This protocol describes the conversion of N-carbethoxy-4-piperidone to **Ethyl 4-amino-1-piperidinecarboxylate** using ammonium acetate as the nitrogen source and sodium cyanoborohydride as the reducing agent.

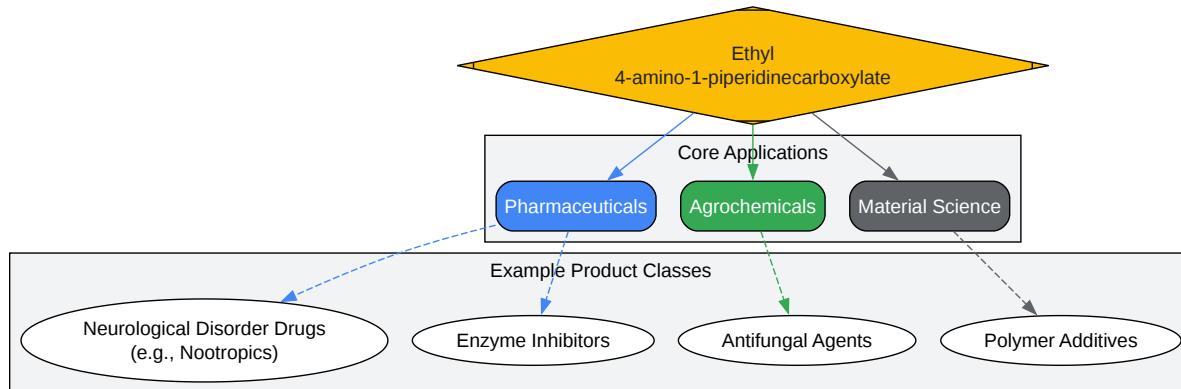
Materials:

- N-carbethoxy-4-piperidone
- Ammonium acetate (NH_4OAc)
- Sodium cyanoborohydride (NaBH_3CN)
- Methanol (MeOH)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)


Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-carbethoxy-4-piperidone (1 equivalent) in methanol.
- Amine Source Addition: Add ammonium acetate (10 equivalents) to the solution and stir at room temperature for 30 minutes to facilitate imine formation.
- Reduction: Cool the mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 equivalents) portion-wise over 15 minutes.
- Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography


(TLC).


- Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the methanol.
- Extraction: Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate, followed by brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
- Purification: Purify the resulting crude oil via flash column chromatography (using a gradient of methanol in dichloromethane) to yield **Ethyl 4-amino-1-piperidinecarboxylate** as a clear, colorless to pale yellow oil.

Synthesis Workflow

Ergosterol Biosynthesis Pathway (Post-Squalene)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in *Saccharomyces cerevisiae* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 4. davidmoore.org.uk [davidmoore.org.uk]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis | MDPI

[mdpi.com]

- 7. Ethyl 4-amino-1-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. Ethyl 4-amino-1-piperidinecarboxylate CAS#: 58859-46-4 [m.chemicalbook.com]
- To cite this document: BenchChem. ["Ethyl 4-amino-1-piperidinecarboxylate" CAS number 58859-46-4]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b114688#ethyl-4-amino-1-piperidinecarboxylate-cas-number-58859-46-4\]](https://www.benchchem.com/product/b114688#ethyl-4-amino-1-piperidinecarboxylate-cas-number-58859-46-4)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com